molecular formula C13H13IN2O4 B3640253 (5E)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione

(5E)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B3640253
M. Wt: 388.16 g/mol
InChI Key: DLNNKBBVQCYTAE-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 3-ethoxy-5-iodo-4-methoxybenzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can target the imidazolidine ring or the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(3-ethoxy-4-methoxybenzylidene)imidazolidine-2,4-dione: Lacks the iodine atom, which may affect its reactivity and biological activity.

    (5E)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)thiazolidine-2,4-dione: Contains a thiazolidine ring instead of an imidazolidine ring, which could influence its chemical properties and applications.

Uniqueness

The presence of the iodine atom in (5E)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione makes it unique compared to similar compounds. This iodine atom can participate in various chemical reactions, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

(5E)-5-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O4/c1-3-20-10-6-7(4-8(14)11(10)19-2)5-9-12(17)16-13(18)15-9/h4-6H,3H2,1-2H3,(H2,15,16,17,18)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNNKBBVQCYTAE-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)imidazolidine-2,4-dione

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